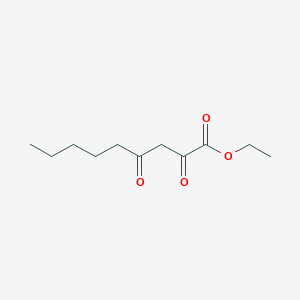

Ethyl 2,4-dioxononanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2,4-dioxononanoate is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Ethyl 2,4-dioxononanoate with high purity?

- Methodological Answer : Acid-catalyzed esterification is a common approach. For example, dissolve the precursor acid (e.g., 2,4-dichlorobenzoic acid) in methanol, add concentrated sulfuric acid, and reflux for 4 hours. Post-reaction, isolate the product via ice-water precipitation, filtration, and recrystallization from ethanol. Monitor purity using GC/MS with standards like those in (>99.0% purity criteria) . Adjust reaction stoichiometry and solvent ratios to optimize yield and minimize side products.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include logP (hydrophobicity), boiling point, and density. Use computational tools (e.g., XlogP3 or Molinspiration) to predict logP, and validate experimentally via shake-flask methods with octanol/water partitioning. Compare results with structurally similar esters (e.g., Ethyl 2,4-difluorobenzoate: logP 2.14, density 1.222 g/cm³, boiling point 88°C at 8 mmHg ). For spectral characterization, employ FTIR for carbonyl (C=O) and ester (C-O) groups, and NMR for regiochemical confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumentation calibration. Standardize conditions: use deuterated solvents (e.g., CDCl₃ for NMR) and reference internal standards (e.g., TMS). Cross-validate with high-resolution mass spectrometry (HRMS) and compare with databases like PubChem or Reaxys. For crystallographic ambiguities, refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond-length/angle inconsistencies .

Q. What statistical methods are appropriate for optimizing reaction conditions in this compound synthesis?

- Methodological Answer : Employ design of experiments (DoE) frameworks, such as response surface methodology (RSM), to evaluate variables (temperature, catalyst concentration, solvent ratio). Use ANOVA to identify significant factors and interactions. For example, a central composite design with 3–5 levels can model non-linear relationships. Validate models via lack-of-fit tests and residual analysis .

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Measure half-life (t₁/₂) via HPLC or GC-MS. Compare degradation kinetics with structurally related compounds (e.g., 4-ethylphenol, logP 1.4 ). For bioaccumulation potential, calculate BCF (bioconcentration factor) using EPI Suite or experimental fish/water partitioning studies. Note that limited ecotoxicological data exist for similar esters (e.g., 2,4'-DDE solutions lack fish/algae toxicity profiles ), necessitating extrapolation.

Q. Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all parameters (e.g., stirring rate, cooling methods) and use certified reference materials (CRMs) for calibration. For example, ISO 17034-compliant standards (e.g., 4-nonylphenol ethoxylate ) ensure traceability. Publish detailed protocols in repositories like Protocols.io and include raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Q. How should researchers design a literature review to address gaps in this compound applications?

- Methodological Answer : Use systematic search strategies across SciFinder, PubMed, and Reaxys with keywords (e.g., "this compound," "ester derivatives," "environmental fate"). Exclude non-academic sources (e.g., commercial vendors) and apply Boolean operators (AND/OR/NOT) to filter studies. For example, adapt the EPA’s 1,4-dioxane search strategy, which prioritizes peer-reviewed journals and excludes non-relevant populations .

Q. Data Analysis & Presentation

Q. How can conflicting thermodynamic data (e.g., vapor-liquid equilibrium) for this compound be reconciled?

- Methodological Answer : Replicate experiments using standardized equipment (e.g., ebulliometers for boiling points) and compare with published datasets (e.g., 2,4-toluene diisocyanate’s vapor-liquid equilibrium ). Apply the Antoine equation for temperature-pressure correlations and use software (e.g., Aspen Plus) to model deviations. Report uncertainties via error bars and confidence intervals .

Q. What criteria determine the inclusion/exclusion of spectral peaks in this compound analysis?

- Methodological Answer : Use signal-to-noise ratios (SNR > 3) and isotopic patterns (e.g., chlorine’s M+2 peak in MS). For NMR, integrate peaks with >95% purity and reference coupling constants (J values) against databases. Exclude solvent artifacts (e.g., ethyl acetate’s δ 1.2 ppm in ¹H NMR ) via blank runs .

属性

CAS 编号 |

36983-33-2 |

|---|---|

分子式 |

C11H18O4 |

分子量 |

214.26 g/mol |

IUPAC 名称 |

ethyl 2,4-dioxononanoate |

InChI |

InChI=1S/C11H18O4/c1-3-5-6-7-9(12)8-10(13)11(14)15-4-2/h3-8H2,1-2H3 |

InChI 键 |

QAAIDDMBZYHETR-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(=O)CC(=O)C(=O)OCC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。